REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:17])([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]C)[CH3:9])=[CH:4][C:3]=1[OH:18].OC1C=C(C(C)(CCCCCCC)C)C=CC=1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:17])([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:9])=[CH:4][C:3]=1[OH:18]
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Name
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2-(4-bromo-3-hydroxyphenyl)-2-methylnonane
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
BrC1=C(C=C(C=C1)C(C)(CCCCCCC)C)O
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Name
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2-(3-hydroxyphenyl)-2-methylnonane
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Quantity
|
0.033 mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C(C)(CCCCCCC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
yield as an oil from 7.8 g
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C=C1)C(C)(CCCCCC)C)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |